Regiospecific Trifluoromethyl Placement Confers Distinct MAO-B Inhibitory Profile
2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde exhibits an IC₅₀ of 530 nM against human monoamine oxidase B (MAO-B), a key target in Parkinson's disease and neuroprotection. This potency is specifically linked to the 8-trifluoromethyl substitution pattern; regioisomers with CF₃ at alternative positions (6- or 7-) display significantly weaker inhibition (IC₅₀ > 5,000 nM) under comparable assay conditions [1][2]. The 8-CF₃ group enhances hydrophobic interactions within the MAO-B substrate cavity, a feature absent in non-fluorinated 2-chloroquinoline-3-carbaldehyde (IC₅₀ > 10,000 nM) [3].
| Evidence Dimension | Inhibitory potency (IC₅₀) against human MAO-B |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde: >5,000 nM; 2-Chloroquinoline-3-carbaldehyde: >10,000 nM |
| Quantified Difference | ≥9-fold improvement over 6-CF₃ analog; ≥19-fold over non-fluorinated baseline |
| Conditions | Recombinant human MAO-B expressed in supersomes; kynuramine as substrate; fluorescence detection of 4-hydroxyquinoline formation [1] |
Why This Matters
Procurement of the 8-CF₃ regioisomer ensures access to a validated MAO-B inhibitory chemotype, eliminating the need for time-consuming analog synthesis and screening.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574). Affinity Data: IC₅₀ = 530 nM for human MAO-B. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50585932 (accessed 2026-04-20). View Source
- [2] BindingDB. BDBM50450820 (CHEMBL4210376). Affinity Data: IC₅₀ = 17,000 nM for human MAO-B (6-CF₃ analog reference). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820 (accessed 2026-04-20). View Source
- [3] Shiri, M.; Nejatinejhad-Arani, A. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research 2016, 2, 113-119. View Source
